4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidin-4-ones using formic acid . The thieno[3,2-d]pyrimidin-4-ones are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to introduce the azetidinyl and pyrimidinyl groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a similar structure and are known for their therapeutic potential.
Uniqueness
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of both azetidinyl and pyrimidinyl groups, which may confer distinct biological activities and chemical properties compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
4-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-9-2-4-15-14(18-9)19-10-6-20(7-10)13-12-11(3-5-21-12)16-8-17-13/h2-5,8,10H,6-7H2,1H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXMOORVIFGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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